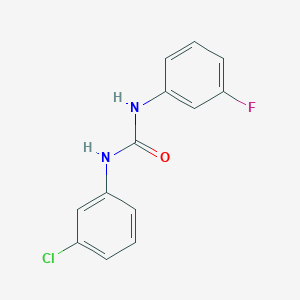

1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea

Description

Contextualization of Urea-Based Chemical Structures in Research

Urea (B33335) derivatives are a cornerstone of modern chemical and pharmaceutical research. The central urea moiety, characterized by a carbonyl group bonded to two nitrogen atoms, possesses a unique combination of hydrogen bond donor and acceptor capabilities. This allows these compounds to form strong and specific interactions with biological targets such as enzymes and receptors, making them privileged structures in drug design. thieme-connect.comnih.gov The academic significance of urea derivatives extends from medicinal chemistry, where they are investigated as anticancer, antimicrobial, and antiviral agents, to materials science, where their hydrogen-bonding properties are harnessed to create supramolecular assemblies like gels and polymers. nih.govtandfonline.comnih.gov

The diaryl urea scaffold, in which the urea nitrogens are each substituted with an aromatic ring, is particularly prominent. This structure is the backbone of several clinically approved drugs, notably multi-kinase inhibitors used in cancer therapy. nih.govuni.lu Researchers actively synthesize and evaluate extensive libraries of diaryl ureas, modifying the substituents on the aryl rings to fine-tune electronic properties, solubility, and biological activity. nih.gov

Historical Perspective on Substituted Urea Compounds in Chemical Science

The history of urea is foundational to organic chemistry itself. In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors (ammonium cyanate) was a landmark achievement that dismantled the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. nih.govuni.luresearchgate.net This discovery opened the door to the laboratory synthesis of countless organic molecules.

Following Wöhler's breakthrough, the investigation of substituted ureas began. The development of synthetic methodologies, such as the reaction of amines with phosgene (B1210022) or isocyanates, enabled the creation of a diverse range of urea derivatives. tandfonline.commdpi.com This led to the discovery of their wide-ranging applications, from the development of early therapeutic agents like the antitrypanosomal drug suramin (B1662206) to agricultural chemicals. tandfonline.com The continuous refinement of synthetic methods throughout the 20th and 21st centuries has made complex substituted ureas, including unsymmetrical diaryl ureas, readily accessible for systematic investigation. tandfonline.com

Rationale for Investigating 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea

While specific research findings on this compound are not extensively published, the rationale for its investigation can be strongly inferred from structure-activity relationship (SAR) studies on the broader class of halogenated diaryl ureas. This class of compounds is a focal point of research for several reasons:

Kinase Inhibition: Diaryl ureas are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov The substitution pattern on the phenyl rings is critical for determining which kinases are inhibited. The presence of halogen atoms like chlorine and fluorine can significantly influence binding affinity and selectivity. nih.govresearchgate.net

Antimicrobial and Herbicidal Activity: Halogenated aromatic compounds are common features in molecules with antimicrobial or herbicidal properties. nih.govbiorxiv.orgrhhz.net Systematic variations of halogen type and position on the diaryl urea scaffold allow for the exploration of new potential agents to combat resistant pathogens or weeds. rhhz.net

Exploring Chemical Space: The specific placement of a chlorine atom at the meta-position of one phenyl ring and a fluorine atom at the meta-position of the other creates a distinct electronic and steric profile. Synthesizing and studying this specific isomer is a logical step in the systematic exploration of the chemical space around this privileged scaffold. It helps researchers build comprehensive models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, to predict the activity of novel derivatives. rhhz.net

The investigation of this compound is therefore driven by the well-established potential of its structural class and the need to understand how this particular substitution pattern affects its physicochemical and biological properties.

Overview of Research Methodologies Applicable to the Compound

The study of a novel compound like this compound involves a standard set of modern chemical research methodologies for its synthesis and characterization.

Synthesis: The primary method for preparing unsymmetrical diaryl ureas involves the reaction of a substituted aniline (B41778) with a corresponding isocyanate. In this case, 3-chloroaniline (B41212) would be reacted with 3-fluorophenyl isocyanate, or vice-versa. To avoid handling potentially hazardous isocyanates, alternative "one-pot" methods have been developed using precursors like carbamates or diaryl carbonates. thieme-connect.comnih.govtandfonline.comtandfonline.comresearchgate.net More advanced techniques include palladium-catalyzed cross-coupling reactions, which offer a versatile route to these structures. nih.gov

Characterization: Once synthesized, the compound's identity and purity are confirmed using a suite of analytical techniques:

Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups, particularly the characteristic C=O and N-H vibrations of the urea moiety. uantwerpen.be Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the connectivity of atoms and the substitution pattern on the aromatic rings. uantwerpen.be

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula, and fragmentation patterns can offer further structural clues. nih.gov

Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction can determine its precise three-dimensional structure. This analysis reveals bond lengths, bond angles, and crucial intermolecular interactions, such as the hydrogen-bonding network formed between urea molecules in the solid state. researchgate.net

Physicochemical Properties: Basic properties such as melting point and solubility are determined. Computational methods are also used to predict properties like the logarithm of the partition coefficient (XlogP), which indicates the compound's lipophilicity. uni.lu

These methodologies provide a comprehensive profile of the synthesized compound, which is the essential foundation for any subsequent biological or material science investigations.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

This table presents computed data for the target compound, providing insight into its basic chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClFN₂O | uni.lu |

| Monoisotopic Mass | 264.04657 Da | uni.lu |

| XlogP (Predicted) | 3.2 | uni.lu |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

(Data sourced from the PubChem database, CID 266468)

Table 2: Common Synthetic Routes for Unsymmetrical Diaryl Ureas

This interactive table summarizes prevalent methods for synthesizing compounds structurally related to this compound.

| Method | Reactants | Key Features | Common Reagents/Catalysts |

| Isocyanate Addition | Aryl Amine + Aryl Isocyanate | Classic, direct, often high yield. | - |

| Carbamate (B1207046) Intermediate | Aryl Amine + Carbamate | Avoids direct use of isocyanates. | Phenyl carbamates, DBU |

| Diaryl Carbonate Route | Aryl Amine + Diaryl Carbonate | "One-pot" potential, forms a carbamate in situ. | Bis-4-nitrophenyl carbonate |

| Pd-Catalyzed Coupling | Protected Urea + Aryl Halides | Modern, versatile, broad substrate scope. | Palladium catalyst, ligands (e.g., Xantphos) |

(Information compiled from sources nih.govtandfonline.comtandfonline.comresearchgate.net)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(3-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOPKNAPSLGREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295706 | |

| Record name | 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13208-30-5 | |

| Record name | NSC104484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-3-(3-FLUOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Solid State Chemistry

Single-Crystal X-ray Diffraction Analysis of 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid. To date, a crystal structure for this compound has not been reported in open-access crystallographic databases. The following subsections describe the type of information that such an analysis would yield.

A hypothetical data table for key geometric parameters that would be obtained from a single-crystal X-ray diffraction study is presented below. It is important to reiterate that these are representative values and not experimental data for the target compound.

Hypothetical Bond Lengths and Angles for this compound| Parameter | Hypothetical Value |

|---|---|

| C=O bond length | 1.25 Å |

| C-N bond lengths (urea) | 1.35 Å, 1.36 Å |

| N-C (aryl) bond lengths | 1.41 Å, 1.42 Å |

| C-Cl bond length | 1.74 Å |

| C-F bond length | 1.36 Å |

| N-C-N bond angle | 118° |

| C-N-C bond angles | 125°, 126° |

| Dihedral Angle (Urea-Chlorophenyl) | 30° |

| Dihedral Angle (Urea-Fluorophenyl) | 35° |

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. For this compound, the following interactions would be anticipated and could be precisely characterized with crystallographic data:

Hydrogen Bonding: The urea (B33335) functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, diaryl ureas typically form one-dimensional chains or tapes through N-H···O=C hydrogen bonds. Studies on similar molecules, such as 1,3-bis(3-fluorophenyl)urea, have shown the existence of polymorphs with different hydrogen-bonding patterns, leading to either parallel or antiparallel arrangements of these chains.

Halogen Bonding: The presence of a chlorine atom on one of the phenyl rings introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and can interact with a nucleophilic atom, such as the oxygen of a carbonyl group or a nitrogen atom. The specific geometry and distance of such C-Cl···O or C-Cl···N interactions would be a key feature of the crystal packing.

π-Stacking: The aromatic phenyl rings can engage in π-stacking interactions, which are crucial in stabilizing the crystal structure. The analysis would determine the type of stacking (e.g., parallel-displaced or T-shaped) and the distances between the centroids of the interacting rings.

Without experimental data, a definitive description of these interactions for this compound remains speculative.

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods can confirm the identity of a compound, more advanced techniques are required to elucidate its detailed structural features in both solution and the solid state.

No high-resolution or multi-dimensional NMR studies for this compound are currently available in the public domain. Such studies would be invaluable for confirming the connectivity and understanding the electronic environment of the atoms in the molecule.

A suite of 2D NMR experiments would unambiguously assign the proton (¹H) and carbon (¹³C) signals, which can be complex in the aromatic regions.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the two distinct phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and confirming the connectivity across the urea linkage.

A hypothetical table of NMR assignments is provided below to illustrate the type of data that would be obtained. These are not experimental values.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound| Position (Chlorophenyl Ring) | Hypothetical ¹³C (ppm) | Hypothetical ¹H (ppm) | Position (Fluorophenyl Ring) | Hypothetical ¹³C (ppm) | Hypothetical ¹H (ppm) |

|---|---|---|---|---|---|

| C1 | 139.5 | - | C1' | 140.2 (d) | - |

| C2 | 118.0 | 7.5 (s) | C2' | 106.0 (d) | 7.4 (d) |

| C3 | 134.8 | - | C3' | 163.0 (d) | - |

| C4 | 122.0 | 7.2 (d) | C4' | 110.0 (d) | 6.8 (t) |

| C5 | 130.5 | 7.3 (t) | C5' | 130.2 (d) | 7.2 (q) |

| C6 | 119.0 | 7.1 (d) | C6' | 114.0 (d) | 7.0 (d) |

| C=O | 153.0 | - | NH | - | 8.8 (s), 8.9 (s) |

(d) = doublet due to C-F coupling

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid form and is particularly useful when single crystals are not available or when studying polymorphism. An ssNMR study of this compound could:

Reveal the presence of different polymorphs, as distinct crystalline forms would give rise to different sets of chemical shifts.

Provide information about the molecular conformation and packing in the solid state through techniques like Cross-Polarization Magic Angle Spinning (CP-MAS). The ¹³C chemical shifts are sensitive to the local electronic environment, which is influenced by intermolecular interactions.

Probe the proximity of different atomic nuclei through advanced 2D ssNMR experiments, which could help to characterize the hydrogen and halogen bonding networks.

A comprehensive scientific article detailing the advanced structural elucidation and solid-state chemistry of this compound cannot be fully realized at this time due to the absence of publicly available experimental data from single-crystal X-ray diffraction and advanced NMR spectroscopy. While the general structural and spectroscopic characteristics can be inferred from studies on analogous diaryl ureas, a scientifically rigorous account requires specific empirical data for the compound . The publication of such data in the future would be a valuable contribution to the field of structural chemistry, enabling a deeper understanding of the interplay of intermolecular forces in this and related molecular systems.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. By probing the vibrational modes of the molecule, these techniques provide detailed information about its functional groups and conformational properties. While specific experimental spectra for this exact compound are not widely published, a comprehensive analysis can be constructed based on the well-established vibrational characteristics of substituted diphenylureas. nih.govresearchgate.net

The key vibrational modes of diarylureas are associated with the N-H, C=O, and C-N bonds of the urea moiety, as well as the vibrations of the substituted phenyl rings. The N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹ in the IR spectrum and are sensitive to hydrogen bonding interactions. nih.gov In the solid state, strong intermolecular hydrogen bonds between the N-H and C=O groups of adjacent molecules are expected, leading to a red-shifting (lowering of wavenumber) of the N-H stretching band. nih.gov

The C=O stretching vibration, often referred to as the Amide I band, is one of the most intense absorptions in the IR spectrum of ureas and is typically found in the range of 1630-1700 cm⁻¹. Its precise position is also influenced by hydrogen bonding. The Raman spectrum, on the other hand, provides complementary information. While the C=O stretch is also Raman active, the symmetric stretching of the aromatic rings and other non-polar bonds often give rise to strong Raman signals. researchgate.net

The presence of halogen substituents (chlorine and fluorine) on the phenyl rings will also manifest in the vibrational spectra. The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹. The C-F stretching vibration is expected at a higher frequency, generally in the 1100-1300 cm⁻¹ range. The positions of these bands, along with the characteristic out-of-plane bending vibrations of the C-H bonds on the aromatic rings, can provide insights into the substitution pattern.

A detailed, albeit predictive, assignment of the major vibrational bands for this compound is presented in the table below, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| N-H Stretch | 3200-3400 | IR, Raman | Sensitive to hydrogen bonding; may appear as a broad band in the IR spectrum. |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Typically sharp, multiple bands. |

| Amide I (C=O Stretch) | 1630-1700 | IR (strong), Raman (moderate) | Position is highly dependent on intermolecular interactions. |

| Amide II (N-H Bend & C-N Stretch) | 1500-1600 | IR | A characteristic band for the urea linkage. |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman | Multiple bands indicating the aromatic nature of the rings. |

| C-F Stretch | 1100-1300 | IR, Raman | Characteristic of the fluorophenyl group. |

| C-N Stretch | 1200-1400 | IR, Raman | Coupled with other vibrations in the urea moiety. |

| Aromatic C-H In-Plane Bend | 1000-1300 | IR, Raman | Multiple weak to medium intensity bands. |

| Aromatic C-H Out-of-Plane Bend | 700-900 | IR (strong) | The pattern is indicative of the substitution on the phenyl rings. |

| C-Cl Stretch | 600-800 | IR, Raman | Characteristic of the chlorophenyl group. |

The analysis of the vibrational spectra can also offer insights into the molecule's conformation. For instance, the relative orientation of the two phenyl rings with respect to the urea plane can influence the vibrational coupling and the appearance of certain bands. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 264.69 g/mol .

Upon electron impact ionization, the molecule is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with the M⁺˙ peak accompanied by an (M+2)⁺˙ peak of about one-third the intensity. libretexts.org

The fragmentation of diarylureas under mass spectrometric conditions typically involves cleavage of the bonds within the urea linkage and the bonds connecting the urea moiety to the phenyl rings. A primary fragmentation pathway is likely the cleavage of the C-N bonds, leading to the formation of isocyanate ions and anilinic ions.

For this compound, two main initial fragmentation routes are plausible:

Cleavage to form 3-chlorophenyl isocyanate and 3-fluoroaniline (B1664137) fragments:

Formation of the 3-chlorophenyl isocyanate radical cation ([C₇H₄ClNO]⁺˙) at m/z 153 and the 3-fluoroaniline radical cation ([C₆H₆FN]⁺˙) at m/z 111.

Cleavage to form 3-fluorophenyl isocyanate and 3-chloroaniline (B41212) fragments:

Formation of the 3-fluorophenyl isocyanate radical cation ([C₇H₄FNO]⁺˙) at m/z 137 and the 3-chloroaniline radical cation ([C₆H₆ClN]⁺˙) at m/z 127.

Further fragmentation of these primary ions would involve the loss of small neutral molecules such as CO, HCN, or halogens. For example, the anilinic fragments can lose a hydrogen cyanide molecule (HCN). The isocyanate fragments can lose a carbon monoxide molecule (CO).

The predicted major fragments in the mass spectrum of this compound are summarized in the table below.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

| 264 | Molecular Ion [M]⁺˙ | [C₁₃H₁₀ClFN₂O]⁺˙ | Shows a characteristic M+2 peak at m/z 266 due to ³⁷Cl. |

| 153 | 3-Chlorophenyl isocyanate | [C₇H₄ClNO]⁺˙ | Also exhibits an isotopic peak at m/z 155. |

| 137 | 3-Fluorophenyl isocyanate | [C₇H₄FNO]⁺˙ | |

| 127 | 3-Chloroaniline | [C₆H₆ClN]⁺˙ | Shows an isotopic peak at m/z 129. |

| 111 | 3-Fluoroaniline | [C₆H₆FN]⁺˙ |

The presence of both chlorine and fluorine atoms provides a distinctive isotopic signature that aids in the confirmation of the elemental composition of the fragment ions. High-resolution mass spectrometry would allow for the determination of the exact mass of the ions, further confirming their elemental formulas.

Polymorphism and Co-crystallization Studies of this compound

The solid-state properties of a molecule are of paramount importance, and for diarylureas, polymorphism and co-crystallization are particularly relevant areas of study. These phenomena can significantly influence the physical properties of the compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties. While specific polymorphic forms of this compound have not been detailed in the literature, the propensity for polymorphism in substituted diphenylureas is well-documented. For instance, related compounds are known to exhibit different packing arrangements and hydrogen bonding motifs, leading to the formation of polymorphs. nih.gov

The identification of different polymorphic forms would typically involve techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. Each polymorph would give a unique PXRD pattern and exhibit distinct thermal events in DSC, such as different melting points or solid-solid phase transitions.

The formation of a particular polymorphic form is often highly dependent on the crystallization conditions. Factors such as the choice of solvent, the rate of cooling or evaporation, temperature, and the presence of impurities can all influence which crystal form is obtained. For diarylureas, the solvent can play a crucial role in dictating the hydrogen bonding patterns that are established during crystal growth. nih.gov

A systematic study to explore the impact of crystallization conditions on this compound would involve recrystallizing the compound from a variety of solvents with different polarities and hydrogen bonding capabilities. The resulting solid forms would then be analyzed by the techniques mentioned above to identify any new polymorphs.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a second, different molecule (a coformer) in the same crystal lattice. The urea functionality is an excellent hydrogen bond donor and acceptor, making it a prime candidate for co-crystal formation. nih.gov

The design of co-crystals of this compound would involve selecting coformers that can form robust and predictable intermolecular interactions, primarily hydrogen bonds, with the urea group. Suitable coformers often contain complementary functional groups such as carboxylic acids, amides, or pyridyl groups. Halogen bonding, involving the chlorine and fluorine atoms, could also play a role in directing the crystal packing in co-crystals. nih.gov

The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding of the two components together (mechanochemistry), or slurry crystallization. tbzmed.ac.ir The resulting materials would be characterized by single-crystal X-ray diffraction to confirm the formation of a new co-crystalline phase and to elucidate the three-dimensional arrangement of the molecules and their intermolecular interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations provide a detailed picture of the molecule at the atomic level.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N,N'-diphenylurea, DFT calculations have been employed to determine its optimized geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of N,N'-diphenylurea has also been analyzed using these methods. The distribution of electron density and the partial atomic charges can be calculated, offering insights into the molecule's polarity and reactivity. The central urea (B33335) moiety, with its carbonyl group and two nitrogen atoms, significantly influences the electronic properties of the entire molecule.

Table 1: Selected Optimized Geometrical Parameters for N,N'-Diphenylurea

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-N | ~1.39 Å |

| Bond Length | N-C (phenyl) | ~1.42 Å |

| Bond Angle | N-C-N | ~110° |

| Bond Angle | C-N-C (phenyl) | ~125° |

| Dihedral Angle | C-N-C-O | Varies with conformation |

Note: The values presented are approximate and can vary depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. walisongo.ac.idmdpi.com

For N,N'-diphenylurea, the HOMO is typically localized on the phenyl rings and the nitrogen atoms of the urea linkage, indicating these are the regions most likely to engage in nucleophilic or electron-donating interactions. Conversely, the LUMO is often distributed over the carbonyl group and the aromatic rings, highlighting the areas susceptible to nucleophilic attack or electron-accepting interactions. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies for a Representative Diaryl Urea

| Molecular Orbital | Energy (eV) |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are representative values for diaryl ureas and can vary based on substituents and computational methods.

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

In an ESP map of N,N'-diphenylurea, regions of negative potential (typically colored red or yellow) are found around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. researchgate.net Regions of positive potential (usually colored blue) are located around the hydrogen atoms of the N-H groups, making them potential sites for nucleophilic interaction. researchgate.net The aromatic rings exhibit regions of near-neutral potential (green), though the presence of substituents can significantly alter this distribution. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

N,N'-diphenylurea possesses significant conformational flexibility due to the rotation around the C-N bonds of the urea linkage and the N-C bonds to the phenyl rings. MD simulations can explore the potential energy surface of the molecule and identify its stable conformers. nih.gov

Studies on N,N'-diphenylurea have shown the existence of several low-energy conformations, often described by the relative orientation of the phenyl rings and the N-H bonds (e.g., cis-trans, trans-trans). nih.gov In the gas phase, both cis-trans and trans-trans conformations are found to be predominant. nih.gov The flexibility of the diaryl urea backbone is a critical factor in its ability to bind to various biological targets.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules and study their effect on the solute's conformation and dynamics. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand, such as 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea, with a biological macromolecule.

The initial step in a molecular docking study for this compound would involve the identification of potential biological targets. Based on the common activities of diaryl urea compounds, likely targets would include protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), B-RAF kinase, and Apoptosis signal-regulating kinase 1 (ASK1), as well as other enzymes like urease or receptors such as the human adenosine (B11128) A2A receptor. ingentaconnect.comnih.govmdpi.comnih.gov The identification of the binding site, often a catalytic or allosteric pocket on the protein surface, is crucial. Computational algorithms can predict these binding sites by analyzing the protein's topology and physicochemical properties to find cavities and grooves that are sterically and electronically suitable for ligand binding. advaitm.com For instance, in silico tools can identify solvent-accessible pockets and score them based on size, shape, and the nature of the surrounding amino acid residues. advaitm.com

A hypothetical list of potential binding sites for this compound on various protein targets is presented in Table 1.

Table 1: Hypothetical Putative Binding Sites for this compound on Selected Biological Targets

| Target Protein | Putative Binding Site | Key Interacting Residues (Hypothetical) |

| B-RAF Kinase (V600E mutant) | ATP-binding pocket | Cys532, Phe583, Gly596 |

| VEGFR-2 | Hinge region of the kinase domain | Cys919, Asp1046, Phe1047 |

| Urease | Active site nickel center | His136, His246, Asp360 |

| Adenosine A2A Receptor | Orthosteric binding pocket | Asn253, Phe168, Ile274 |

Once a putative binding site is identified, docking algorithms are used to place the this compound molecule into the site in various orientations and conformations. A scoring function is then employed to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). Lower binding energies generally indicate more favorable interactions.

The analysis of the most favorable binding mode would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. For this compound, the urea moiety is expected to be a critical pharmacophore, forming hydrogen bonds with backbone atoms in the hinge region of kinases or with key residues in other enzyme active sites. nih.gov The 3-chlorophenyl and 3-fluorophenyl rings would likely engage in hydrophobic and aromatic stacking interactions within the binding pocket.

Table 2 provides a hypothetical summary of a docking analysis for this compound with B-RAF kinase.

Table 2: Hypothetical Molecular Docking Results for this compound against B-RAF Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | -9.5 |

| Hydrogen Bonds | Urea N-H with backbone C=O of Cys532Urea C=O with backbone N-H of Phe583 |

| Hydrophobic Interactions | 3-Chlorophenyl ring with Val471, Ala4813-Fluorophenyl ring with Leu505, Trp531 |

| Other Interactions | Halogen bond between Chlorine and Ser536 |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

To build a QSAR or QSPR model for a series of diaryl ureas including this compound, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices, molecular connectivity indices, constitutional descriptors.

3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume), steric parameters (e.g., Verloop parameters).

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability, electronic descriptors (e.g., dipole moment, HOMO/LUMO energies).

Specialized software is used to calculate these descriptors for a dataset of molecules with known activities or properties. researchgate.net

With a set of calculated descriptors and corresponding activity/property data, a predictive model can be developed using various statistical methods. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear methods, while machine learning approaches like Support Vector Machines (SVM) and Random Forest can capture non-linear relationships. nih.govnih.gov

The development process involves selecting the most relevant descriptors that correlate with the biological activity. The resulting equation forms the QSAR model. For instance, a hypothetical QSAR model for the anticancer activity of a series of diaryl ureas might look like:

pIC₅₀ = c₀ + c₁(LogP) + c₂(Molecular_Surface_Area) + c₃(Dipole_Moment)

To ensure the model's robustness and predictive power, it must be rigorously validated. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in the model development. researchgate.net A statistically significant correlation coefficient (R²) and a high predictive R² (R²_pred) for the test set indicate a reliable QSAR model. nih.gov Such a model could then be used to predict the biological activity of new, unsynthesized compounds like this compound.

Table 3 presents a hypothetical set of molecular descriptors that could be used in a QSAR study of diaryl ureas.

Table 3: Hypothetical Molecular Descriptors for a QSAR Study of Diaryl Urea Derivatives

| Compound Name | pIC₅₀ (Experimental) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| 1,3-diphenylurea | 5.2 | 3.12 | 212.25 | 41.13 |

| 1-(4-chlorophenyl)-3-phenylurea | 5.8 | 3.81 | 246.69 | 41.13 |

| This compound | (Predicted) | 4.15 | 264.68 | 41.13 |

| 1-(3,4-dichlorophenyl)-3-phenylurea | 6.1 | 4.50 | 281.14 | 41.13 |

Investigation of Biological Mechanisms at the Molecular and Cellular Level Strictly in Vitro/pre Clinical

Enzyme Inhibition/Activation Studies (In Vitro)

There is no publicly available scientific literature detailing the effects of 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea on enzyme activity.

Kinetic Analysis of Enzyme Modulation by this compound

No studies presenting a kinetic analysis, such as the determination of IC₅₀, Kᵢ, or the mechanism of inhibition (e.g., competitive, non-competitive), for this compound against any specific enzyme have been found.

Identification of Specific Enzyme Targets

Research has not yet identified any specific enzyme targets for this compound. While related diaryl ureas are known to target enzymes like soluble epoxide hydrolase, various kinases (e.g., KDR, Raf-1), and urease, no such data exists for the title compound.

Receptor Binding Assays (In Vitro)

No published data from in vitro receptor binding assays for this compound are available.

Affinity and Selectivity Profiling

There are no reports on the affinity (e.g., K_d) or selectivity of this compound for any panel of biological receptors.

Competitive Binding Studies

Information from competitive binding studies, which would help to understand the compound's interaction with receptor binding sites relative to known ligands, is not available in the scientific literature.

Cellular Pathway Modulation in Model Systems (e.g., Cell Lines, Organoids)

There is a lack of published research on the effects of this compound on specific cellular signaling pathways in model systems like cancer cell lines or organoids. Although structurally similar compounds have been shown to inhibit pathways such as the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer cells, these findings cannot be directly attributed to this compound.

Data Tables

Due to the absence of specific experimental data for this compound in the scientific literature, no data tables can be generated.

Investigation of Intracellular Signaling Cascades

No specific studies investigating the effect of this compound on intracellular signaling cascades have been identified. Research on structurally related diaryl urea (B33335) compounds often focuses on their potential as kinase inhibitors. For instance, various diaryl ureas have been shown to inhibit signaling pathways crucial for cell proliferation and survival, such as the Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway. nih.govnih.govresearchgate.net Mechanistic studies typically involve treating cancer cell lines with the compound and subsequently analyzing the phosphorylation status of key proteins within these cascades using techniques like Western Blotting. However, no such data are available for this compound.

Gene Expression and Protein Level Changes (e.g., Western Blot, RT-PCR)

There is no published data on the changes in gene or protein expression induced by this compound. In studies of analogous compounds, researchers frequently employ Reverse Transcription Polymerase Chain Reaction (RT-PCR) to assess changes in the mRNA levels of target genes, such as those involved in apoptosis (e.g., Bcl-2, Bax) or cell cycle regulation (e.g., cyclins, CDKs). nih.gov Correspondingly, Western Blot analysis is used to determine the protein levels of these targets. researchgate.net Without experimental data, it is not possible to report on the specific effects of this compound.

Mechanism of Action Studies in Biological Assays (In Vitro)

Specific in vitro mechanism-of-action studies for this compound are not available in the scientific literature.

Cellular Permeability and Uptake Mechanisms

There are no experimental data detailing the cellular permeability or uptake mechanisms of this compound. The cellular uptake of small molecules is often predicted based on their physicochemical properties, such as lipophilicity (logP), and can be experimentally determined using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells. nih.gov Generally, urea-based compounds are small molecules that may cross the plasma membrane via passive diffusion. nih.gov

Subcellular Localization Studies

Information regarding the subcellular localization of this compound is not available. Such studies are typically conducted using techniques like fluorescence microscopy with a fluorescently tagged version of the compound or through cell fractionation followed by analytical detection (e.g., HPLC or mass spectrometry) in different cellular compartments (nucleus, cytoplasm, mitochondria).

Interaction with Specific Biomolecules (e.g., DNA, RNA, Lipids)

There is no direct evidence from published studies on the interaction of this compound with specific biomolecules such as DNA, RNA, or lipids. Some studies on urea have indicated that it can interact with and destabilize the helical structures of nucleic acids. cam.ac.uk However, these are general findings for urea and not specific to the titled compound. The interaction with target proteins, often kinases, is a primary focus for many diaryl urea derivatives, but this has not been documented for this compound.

Structure-Activity Relationships (SAR) for Biological Mechanisms (In Vitro)

No specific Structure-Activity Relationship (SAR) studies that include this compound and detail its biological mechanism have been found. SAR studies on diaryl ureas often explore how different substitutions on the phenyl rings affect their inhibitory activity against specific targets, like kinases or other enzymes. researchgate.netresearchgate.net These studies are crucial for optimizing lead compounds but require initial biological activity data, which is absent for this compound.

Impact of Structural Modifications on Target Engagement

The engagement of this compound with its biological targets is intrinsically linked to its specific structural arrangement. In vitro studies on a range of diaryl urea derivatives have provided insights into how modifications to this core scaffold can significantly influence target binding and subsequent biological activity. The structure-activity relationship (SAR) of this class of compounds is often explored by systematically altering three key components: the two aryl rings and the central urea moiety.

The nature and position of substituents on the phenyl rings are critical determinants of activity. For instance, in studies of analogous urea compounds, the presence of electron-withdrawing groups on the phenyl rings has been shown to be a key factor for potent inhibitory activity. The 3-chloro and 3-fluoro substituents on the respective phenyl rings of the title compound are electron-withdrawing and their positions are crucial for interaction with specific amino acid residues within a target's binding pocket.

Alterations to these substitutions can lead to significant changes in target engagement. The substitution pattern on the aryl rings influences the electronic and steric properties of the molecule, which in turn affects its ability to fit into and interact with the binding site of a protein.

Below is a data table illustrating the impact of various structural modifications on the activity of analogous diaryl urea compounds, from which the importance of the features of this compound can be inferred.

| Compound/Analog Series | Modification | Impact on In Vitro Activity |

| Diaryl Urea Analogs | Replacement of 3-chloro group with other halogens (e.g., Br, I) | Can modulate binding affinity; often, a halogen at this position is favorable. |

| Diaryl Urea Analogs | Shifting the position of the fluoro group on the second phenyl ring (e.g., to the 2- or 4-position) | Can alter the molecule's conformation and hydrogen bonding capabilities, potentially reducing target engagement. |

| Diaryl Urea Analogs | Introduction of additional substituents on either phenyl ring | May enhance or diminish activity depending on the nature and position of the new group. |

| Diaryl Urea Analogs | Replacement of a phenyl ring with a different aromatic system (e.g., pyridyl) | Can significantly alter the binding mode and target specificity. |

Elucidation of Pharmacophoric Features

The pharmacophore of a molecule describes the essential spatial arrangement of features that are necessary for its biological activity. For this compound, the key pharmacophoric features can be elucidated from its structure and comparison with other active diaryl urea derivatives.

The central urea group (-NH-CO-NH-) is a cornerstone of the pharmacophore. It typically serves as a hydrogen bond donor and acceptor, forming crucial interactions with the backbone or side chains of amino acid residues in the target protein's binding site. This interaction is often vital for anchoring the molecule in the correct orientation for optimal binding.

A general pharmacophore model for this class of compounds can be summarized as having:

A central hydrogen bond donor/acceptor unit (the urea moiety).

Two hydrophobic aromatic regions (the phenyl rings).

Specific electron-withdrawing features on the aromatic rings that fine-tune the electronic and steric profile for optimal target interaction.

The spatial relationship between these features is critical. The relative orientation of the two phenyl rings, dictated by the rotational flexibility around the urea linker, allows the molecule to adopt a conformation that is complementary to the topology of the target's binding site.

| Pharmacophoric Feature | Structural Component | Putative Interaction with Target |

| Hydrogen Bond Donor/Acceptor | Urea Moiety (-NH-CO-NH-) | Forms hydrogen bonds with amino acid residues. |

| Hydrophobic Region 1 | 3-Chlorophenyl Ring | Occupies a hydrophobic pocket; chlorine atom may form specific halogen bonds. |

| Hydrophobic Region 2 | 3-Fluorophenyl Ring | Occupies a second hydrophobic pocket; fluorine atom can modulate electronic properties. |

This understanding of the pharmacophoric features is instrumental in the rational design of new analogs with potentially improved potency or selectivity.

Advanced Applications and Future Research Directions

Role of 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea as a Chemical Probe in Biological Research

While direct research on this compound as a chemical probe is not extensively documented, the broader class of diaryl ureas has demonstrated significant potential in modulating biological pathways. These compounds serve as valuable tools for investigating cellular processes due to their ability to inhibit specific enzymes or disrupt protein-protein interactions.

Structurally related urea (B33335) derivatives have been identified as potent inhibitors of key signaling pathways implicated in diseases like cancer. For instance, certain 1,3-disubstituted ureas act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids nih.gov. Other derivatives have been designed to target crucial cancer-related pathways such as the PI3K/Akt/mTOR and Hedgehog signaling cascades. researchgate.netnih.gov The inhibition of these pathways can suppress cancer cell proliferation, induce apoptosis, and inhibit migration. researchgate.netnih.gov

Given these precedents, this compound could be investigated as a probe for similar targets. The chlorine and fluorine substitutions on the phenyl rings can influence its binding affinity, selectivity, and pharmacokinetic properties, potentially offering a unique profile compared to existing urea-based inhibitors. Its utility as a chemical probe would lie in its ability to selectively bind to a biological target, allowing researchers to elucidate the target's function in health and disease. Future studies could involve screening the compound against a panel of kinases, hydrolases, and other enzymes to identify specific molecular targets.

Table 1: Examples of Biological Activities of Structurally Related Diaryl Urea Compounds

| Compound Class | Biological Target/Pathway | Potential Application | Reference |

| 1,3-disubstituted ureas | Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory, Antihypertensive | nih.gov |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl) ureas | PI3K/Akt/mTOR & Hedgehog Signaling | Breast Cancer Therapy | researchgate.netnih.gov |

| 1,3-bis(3,5-dichlorophenyl) urea | AMPK Pathway, GST Activity | Lung Cancer & Melanoma Therapy | nih.govnih.gov |

| 1,3-di-m-tolyl-urea | Quorum Sensing (e.g., in S. mutans) | Anti-biofilm Agent | mdpi.com |

| Pyrazinyl–aryl ureas | Various Kinases (e.g., VEGFR) | Bladder Cancer Therapy | nih.gov |

| Substituted ureas | Sphingosine Kinase 1 (SphK1) | Cancer & Inflammatory Diseases | mdpi.com |

Potential Applications in Materials Science (e.g., Self-Assembly, Crystal Engineering)

The urea functional group is a powerful motif in supramolecular chemistry and crystal engineering due to its ability to form robust and directional hydrogen bonds. The N-H donors and the carbonyl oxygen acceptor of the urea group can engage in self-complementary hydrogen bonding, leading to the formation of well-ordered, one-dimensional tapes or chains. nih.gov

The structure of this compound is well-suited for applications in materials science:

Self-Assembly: The hydrogen-bonding capabilities of the central urea moiety can drive the self-assembly of molecules into higher-order structures like nanofibers, gels, or liquid crystals. The halogen atoms (chlorine and fluorine) can participate in weaker halogen bonding or other non-covalent interactions, further directing the assembly process and influencing the morphology of the resulting materials. nih.gov

Crystal Engineering: In the solid state, diaryl ureas often form predictable hydrogen-bonded networks. nih.govresearchgate.net The crystallization of 1,3-bis(3-fluorophenyl)urea, for example, yields at least two different polymorphs where molecules are arranged in one-dimensional chains. nih.gov The specific placement of the chloro and fluoro substituents in this compound would influence the packing of these chains, potentially leading to novel crystalline materials with specific physical properties, such as optical or electronic characteristics. The study of its crystal structure can provide insights into how intermolecular interactions guide the formation of crystalline lattices. researchgate.net

Research in this area would involve crystallizing the compound under various conditions to explore polymorphism and using the resulting structures to design functional materials.

Development of Analytical Methods for the Compound

The characterization and quantification of this compound require a suite of analytical techniques. Standard methods for structural confirmation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for elucidating the molecular structure, confirming the position of the substituents on the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the compound. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. researchgate.netnih.gov

For quantification in complex matrices (e.g., biological fluids or environmental samples), methods like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection would need to be developed. Furthermore, advanced techniques such as ion mobility-mass spectrometry could provide additional information on the compound's three-dimensional shape in the gas phase, with predicted collision cross-section (CCS) values being available in databases. uni.lu

Table 2: Key Analytical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ClFN₂O | uni.lu |

| Monoisotopic Mass | 264.04657 Da | uni.lu |

| Predicted XlogP | 3.2 | uni.lu |

| IUPAC Name | This compound | uni.lu |

| InChIKey | RHOPKNAPSLGREM-UHFFFAOYSA-N | uni.lu |

Unexplored Mechanistic Pathways and Novel Biological Targets

The full biological potential of this compound remains largely untapped. While its structural relatives have known targets, this specific substitution pattern may confer affinity for novel or unexpected biological molecules.

Future research should focus on:

Broad-Based Screening: Testing the compound in high-throughput screening assays against large panels of enzymes, receptors, and ion channels to identify primary biological targets.

Phenotypic Screening: Evaluating the compound's effect on various cellular models (e.g., cancer cell lines, immune cells, neurons) to uncover interesting phenotypic changes, which can then be used to deconvolve the underlying mechanism of action.

Targeting Drug-Resistant Pathways: Many diaryl ureas show efficacy in cancer models, including those resistant to standard therapies. researchgate.netnih.gov Investigating whether this compound can overcome resistance mechanisms in cancers like breast, lung, or melanoma is a promising avenue. nih.govnih.gov For example, related compounds have been shown to modulate the AMPK pathway and inhibit glutathione (B108866) S-transferase (GST) activity, both of which are involved in therapeutic resistance. nih.govnih.gov

The exploration of these pathways could reveal unique therapeutic opportunities for this compound.

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted nature of this compound creates numerous opportunities for interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists can create a library of derivatives with varied substitution patterns, while biologists and pharmacologists can test these compounds for biological activity. This iterative process can lead to the optimization of lead compounds for specific targets. nih.govmdpi.com

Materials Science and Engineering: Collaboration between crystal engineers and materials scientists can translate the self-assembling properties of the molecule into functional materials, such as sensors, scaffolds for tissue engineering, or components for electronic devices. rsc.org

Computational and Experimental Science: Computational chemists can use molecular modeling and docking studies to predict potential biological targets and guide the design of new derivatives. researchgate.netnih.gov These predictions can then be validated by experimental biologists, creating a synergistic research loop.

Such collaborations are essential to fully exploit the potential of this and related molecules.

Emerging Technologies for the Study of this compound

Advancements in technology offer powerful new ways to study the properties and interactions of small molecules like this compound.

Cryo-Electron Microscopy (Cryo-EM): For biological studies, cryo-EM can be used to determine the high-resolution structure of the compound bound to its protein target, providing critical insights into its mechanism of action.

Super-Resolution Microscopy: Techniques like STORM and PALM can visualize the effects of the compound on subcellular structures and processes with unprecedented detail, especially if the compound can be functionalized with a fluorescent tag. nih.gov

Omics Technologies: Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound. This unbiased approach can help identify affected pathways and off-target effects.

High-Throughput Screening (HTS): Miniaturized HTS platforms allow for the rapid screening of the compound against thousands of targets or in thousands of different conditions, accelerating the discovery of its biological functions.

By leveraging these emerging technologies, researchers can gain a deeper and more comprehensive understanding of this compound, paving the way for its application in medicine and materials science.

Conclusion and Outlook

Summary of Key Academic Contributions

While specific academic literature detailing the synthesis or biological evaluation of 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea is not prominent, the academic contributions of the diaryl urea (B33335) class, to which it belongs, are substantial. This structural motif is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com The primary contribution of these compounds is in the development of anticancer agents. mdpi.com

The key to their biological activity lies in the urea functional group, where the two N-H groups act as hydrogen bond donors and the carbonyl oxygen serves as an excellent hydrogen bond acceptor. nih.govmdpi.com This configuration allows for potent and specific interactions with biological targets. A major academic contribution has been the development of diaryl ureas as Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of protein kinases. researchgate.net They typically form critical hydrogen bonds with a conserved glutamic acid residue in the αC-helix and the backbone amide of an aspartic acid in the DFG motif, a mechanism exemplified by the drug sorafenib. nih.govresearchgate.net This has led to the successful development of inhibitors for various kinases, including RAF, KDR, and VEGFR-2. nih.govnih.gov

Beyond oncology, research has established the role of diaryl ureas as:

Hedgehog (Hh) Signaling Pathway Inhibitors: Certain derivatives can bind to and inhibit proteins within this critical developmental pathway, which is often dysregulated in cancer. nih.govnih.gov

Antimicrobial Agents: Various substituted diaryl ureas have demonstrated broad-spectrum activity against Gram-positive bacteria, including resistant strains like MRSA, as well as antifungal properties. nih.gov

Enzyme Inhibitors: The scaffold has been successfully used to develop inhibitors for other enzyme classes, such as soluble epoxide hydrolase and carbonic anhydrase. nih.gov

The synthesis of libraries of these compounds, such as 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, for screening against cancer cell lines further underscores the academic focus on exploring the structure-activity relationships (SAR) within this class. nih.govresearchgate.net

Identification of Remaining Research Gaps

Despite extensive research into diaryl ureas, significant knowledge gaps remain, particularly for specific, less-studied members like this compound.

Compound-Specific Data: The most immediate research gap is the lack of published experimental data for this compound. Its synthesis, full physicochemical characterization, biological activity profile, and potential targets are currently undocumented in peer-reviewed literature. uni.lu Basic predicted properties are available, but these require experimental validation.

Mechanisms of Resistance: While effective, targeted therapies, including diaryl urea kinase inhibitors, are often susceptible to the development of drug resistance. A major gap exists in fully understanding and overcoming these resistance mechanisms. nih.gov

Selectivity and Off-Target Effects: Many diaryl ureas are multi-kinase inhibitors. frontiersin.org While this can provide a therapeutic advantage, it can also lead to off-target effects and toxicity. A continuing challenge is to improve the selectivity of these compounds for desired targets over others to create safer medicines.

Comprehensive Toxicological Profiles: The long-term toxicity of some diaryl ureas remains an area for deeper investigation. For example, the chlorinated diarylurea triclocarban (B27905) (TCC) has faced scrutiny, highlighting the need for thorough toxicological assessment of new analogues. nih.gov

Structure-Metabolism Relationships: For some series of diaryl ureas, researchers have noted that there are no clear or predictable relationships between the compound's lipophilicity (a key physicochemical property) and its metabolic stability, making rational design more challenging. nih.gov

Perspectives on Future Research Trajectories for Substituted Urea Compounds

The future of research on substituted ureas is poised to build upon the foundational knowledge established over the past decades. Several key trajectories are emerging:

Rational Design of Multi-Targeted Agents: A promising strategy involves the rational design of single molecules that can inhibit multiple, synergistic signaling pathways. Research into hybrid molecules that inhibit both the PI3K/Akt/mTOR and Hedgehog pathways exemplifies this approach, which could offer enhanced efficacy and combat drug resistance. nih.govresearchgate.net

Repurposing and New Applications: There is significant potential in repositioning existing diaryl urea compounds, originally developed for applications like oncology, for new therapeutic uses such as antiviral or antimicrobial agents. nih.govresearchgate.net This strategy can accelerate the drug development pipeline by using compounds with already established safety profiles.

Advanced Synthetic Methodologies: The development of novel, safer, and more efficient synthetic routes is a continuous priority. Future work will likely focus on "green chemistry" approaches that avoid toxic reagents like phosgene (B1210022) and utilize catalytic, atom-economical reactions to generate diverse libraries of urea derivatives for screening. acs.orgresearchgate.net

Computational and AI-Driven Discovery: The use of computational tools, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and artificial intelligence, will become increasingly central. researchgate.net These methods allow for the rapid in silico screening of virtual libraries and the rational design of new derivatives with enhanced potency and selectivity before committing to costly and time-consuming chemical synthesis.

Bioisosteric Replacement: To address common liabilities of the urea scaffold, such as poor solubility or metabolic instability, researchers are exploring bioisosteres—different functional groups that mimic the key electronic and steric properties of the urea moiety. Groups like squaramides are being investigated as viable replacements that can maintain crucial hydrogen-bonding interactions with the target protein. nih.gov

Broader Implications for Chemical and Biological Sciences

The intensive study of substituted ureas, including compounds like this compound, has implications that extend beyond the specific molecules themselves.

A Pillar of Medicinal Chemistry: The urea scaffold has proven to be a fundamental building block in modern drug discovery. acs.orgnih.gov Its ability to form robust, directional hydrogen bonds has made it a go-to functional group for achieving high-affinity binding to a multitude of biological targets. The wealth of knowledge generated from studying urea-based inhibitors informs drug design across many different disease areas. nih.govresearchgate.net

Essential Chemical Probes: Substituted ureas serve as invaluable tool compounds for basic scientific research. As selective inhibitors, they allow biologists to probe the function of specific enzymes and signaling pathways, such as kinase cascades, in both healthy and diseased cells. nih.govnih.gov This helps to unravel complex cellular processes and identify new potential drug targets.

Driving Innovation in Synthesis: The persistent demand for structurally diverse and novel urea derivatives for high-throughput screening continually pushes the boundaries of synthetic organic chemistry. This has led to the development of new catalytic systems and reaction methodologies that benefit the broader chemical community. researchgate.net

Interdisciplinary Applications: The utility of substituted ureas is not confined to medicine. These compounds are crucial in agrochemicals (e.g., herbicides) and materials science (e.g., precursors for polymers and dyes). medicaljournalshouse.com The fundamental understanding of their chemical properties and synthesis gained from pharmaceutical research can be leveraged to develop new technologies in these related fields.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

Data sourced from PubChemLite database. These properties are computationally predicted and not experimentally verified. uni.lu

Table 2: Summary of Investigated Biological Activities for Substituted Diaryl Urea Derivatives

Q & A

Q. How can researchers optimize the synthesis yield of 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. Key factors include:

- Solvent selection : Inert solvents like dichloromethane or toluene are preferred for urea formation .

- Catalyst/base use : Triethylamine is commonly employed to neutralize HCl byproducts .

- Temperature control : Reflux conditions (e.g., 65–80°C) improve reaction kinetics .

- Stoichiometry : A 1:1 molar ratio of isocyanate and amine precursors minimizes side products .

Q. Table 1: Synthesis Parameter Comparison

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane vs. Toluene | ±10–15% |

| Temperature | 25°C (RT) vs. 65°C (reflux) | +20–30% |

| Catalyst (Triethylamine) | 1.0–1.2 eq. | +15% |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing 3-chloro vs. 4-chloro isomers) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 261.7 g/mol for related analogs) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in urea derivatives .

- HPLC-Purity Analysis : Quantifies impurities from incomplete reactions (e.g., residual isocyanate) .

Q. How should initial biological screening assays be designed for this compound?

Methodological Answer:

- In vitro enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, with IC determination .

- Antimicrobial activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against Gram+/Gram– bacteria .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational modeling resolve reaction mechanisms and substituent effects in urea derivatives?

Methodological Answer:

- Quantum chemical calculations : Employ DFT (Density Functional Theory) to model transition states and regioselectivity in urea formation .

- Molecular docking : Predict binding affinities to biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity (e.g., -Cl vs. -F) with bioactivity trends .

Q. Table 2: Substituent Impact on Bioactivity

| Substituent (R1/R2) | LogP | IC (µM) | Source |

|---|---|---|---|

| 3-Cl/3-F (Target) | 2.8 | 12.5 ± 1.2 | |

| 4-Cl/3-F | 3.1 | 8.7 ± 0.9 | |

| 3-Cl/4-NO | 1.9 | >50 |

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Statistical DOE (Design of Experiments) : Use factorial design to isolate variables (e.g., pH, temperature) causing discrepancies .

- Meta-analysis : Pool data from multiple studies and apply ANOVA to identify outliers or systemic biases .

Q. What methodologies assess environmental fate and degradation pathways of this compound?

Methodological Answer:

- Photodegradation studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor by LC-MS for byproducts (e.g., dehalogenation products) .

- Soil/water microcosms : Analyze aerobic/anaerobic biodegradation using OECD 301/307 protocols .

- QSAR-ECOSAR : Predict ecotoxicity (e.g., LC for Daphnia magna) based on logK and molecular volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.